molecular formula C9H12N2O B8030114 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one

1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one

Cat. No.: B8030114
M. Wt: 164.20 g/mol
InChI Key: BUBDJTYBYOPICZ-UHFFFAOYSA-N
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Description

1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one is a bicyclic pyrazole derivative characterized by a fused cyclopentane ring and a ketone functional group at the propan-2-one position. The synthetic route for this compound, as described in Scheme 1 of a 2018 study, involves a Wittig reaction using 1-(triphenylphosphoranylidene)propan-2-one under dichloromethane conditions, yielding an intermediate with 79% efficiency . Subsequent hydrogenation and aldehyde condensation steps further modify the core structure .

Properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)6-11-9-4-2-3-8(9)5-10-11/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBDJTYBYOPICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(CCC2)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the propan-2-one moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .

Mechanism of Action

The mechanism by which 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they likely include modulation of signal transduction pathways and alteration of gene expression .

Comparison with Similar Compounds

Compound A : 2-(3-Methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethanol

  • Structure: Features an ethanol substituent instead of a ketone.
  • Synthesis : Synthesized via nucleophilic substitution, achieving a 50% yield .
  • Physicochemical Properties: 1H-NMR: Peaks at δ 3.94 (t, J = 5.6 Hz, 2H) and δ 2.07 (s, 3H) confirm the ethanol group and methyl substitution . 13C-NMR: Key signals at δ 153.97 (pyrazole C) and δ 59.47 (ethanol CH2) . MS: Molecular ion [M+H]+ at m/z 167.2 .

Compound B : Methyl [3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetate

  • Structure : Contains a trifluoromethyl group and an ester substituent.
  • Availability : Discontinued commercial status limits current research applications .
  • Key Difference : The trifluoromethyl group increases metabolic stability and lipophilicity, while the ester moiety may confer hydrolytic sensitivity compared to the ketone in the target compound .

Compound C : 1-(4-Ethoxyphenyl)-2,2-difluoroethanone

  • Structure : Shares a ketone group but lacks the pyrazole-cyclopentane core.
  • Relevance : Highlights the role of fluorination in modulating electronic properties, though structural divergence limits direct comparison .

Biological Activity

1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one, with the CAS number 1936247-23-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and cytotoxicity. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive view of its pharmacological potential.

  • Molecular Formula : C₉H₁₂N₂O
  • Molecular Weight : 164.20 g/mol
  • Structural Features : The compound features a cyclopenta[c]pyrazole moiety which is significant for its biological activity.

Synthesis

The synthesis of 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one typically involves multi-step organic reactions, often starting from simpler hydrazone derivatives. These synthetic routes are crucial for producing compounds with desired biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In particular, it has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Cytotoxicity and Antiproliferative Effects :
    • The compound exhibits significant cytotoxic effects against human melanoma cells with an IC₅₀ value of approximately 44.63 ± 3.51 μM .
    • It induces apoptosis and causes cell cycle arrest in the S phase, indicating a mechanism that could be exploited for cancer therapy .
  • Selectivity Index :
    • The selectivity index (SI) for this compound was reported as high as 3.83 against tumor cells, suggesting a favorable therapeutic window compared to standard chemotherapeutics like Cisplatin (SI = 0.38) .
  • Mechanism of Action :
    • The biological activity appears to correlate with specific ligand-target interactions at the cellular level, necessitating further structure-activity relationship (SAR) studies to elucidate precise mechanisms .

Comparative Studies

A comparative analysis with other pyrazole derivatives reveals that compounds derived from β-aldehydes generally exhibit greater antiproliferative activity than those derived from α-aldehydes. This suggests that structural modifications significantly influence biological efficacy.

CompoundIC₅₀ (μM)Selectivity IndexMechanism
1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one44.63 ± 3.513.83Induces apoptosis
Cisplatin18.20.38DNA cross-linking

Study on Antiproliferative Activity

In a study assessing various compounds' effects on non-tumor keratinocytes (HaCaT) and tumor cells (SH-4), 1-(5,6-Dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-2-one demonstrated significant antiproliferative activity across both cell types but showed higher efficacy against tumor cells .

Apoptotic Effects

The treatment with this compound resulted in a notable increase in total apoptotic cell populations after 48 hours of incubation, highlighting its potential as an effective anticancer agent .

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